REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].C(=O)([O-])[O-].[K+].[K+].[C:18](#N)[CH3:19].[CH2:21](I)[CH3:22]>O>[CH2:21]([O:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([O:7][CH2:18][CH3:19])=[O:6])[CH3:22] |f:1.2.3|
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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OC=1C=C(C(=O)O)C=CC1C
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Name
|
|
Quantity
|
10.9 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
60 mL
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Type
|
reactant
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
4.8 mL
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Type
|
reactant
|
Smiles
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C(C)I
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Name
|
|
Quantity
|
4.8 mL
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Type
|
reactant
|
Smiles
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C(C)I
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Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
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Details
|
by stirring at 60° C. overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooling
|
Type
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STIRRING
|
Details
|
by stirring at 70° C. for 3 days
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Duration
|
3 d
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Type
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STIRRING
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Details
|
by stirring overnight
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Duration
|
8 (± 8) h
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Type
|
EXTRACTION
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Details
|
followed by extraction with ethyl acetate
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Type
|
WASH
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Details
|
the obtained organic layer was washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane:5/95)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C(=O)OCC)C=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |